6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino picolinic acid. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid typically involves the protection of the amino group of picolinic acid with the Fmoc group. This can be achieved through the reaction of picolinic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. Techniques such as crystallization and chromatography are commonly used to purify the final product .
Chemical Reactions Analysis
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters, making it useful in peptide synthesis.
Oxidation and Reduction: While the compound itself is stable, the picolinic acid moiety can undergo oxidation to form picolinic acid N-oxide under specific conditions.
Scientific Research Applications
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.
Biological Studies: The compound is used to study protein interactions and functions by synthesizing peptides that mimic protein segments.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The primary mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is unique due to its combination of the Fmoc protecting group and picolinic acid. Similar compounds include:
Fmoc-Lys-OtBu: This compound features an Fmoc-protected lysine with a tert-butyl ester group, used in peptide synthesis.
Fmoc-Glu-OtBu: This compound has an Fmoc-protected glutamic acid with a tert-butyl ester group, also used in peptide synthesis.
Fmoc-2-amino-hept-6-ynoic acid: This compound includes an Fmoc-protected amino acid with an alkyne group, used in click chemistry and peptide synthesis.
These compounds share the Fmoc protecting group but differ in the amino acid or functional group they protect, highlighting the versatility and specificity of this compound in various chemical and biological applications .
Properties
Molecular Formula |
C21H16N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)18-10-5-11-19(22-18)23-21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,25)(H,22,23,26) |
InChI Key |
JKCVESSZTKMYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.